molecular formula C15H13BrClN3O2S B238570 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

Cat. No. B238570
M. Wt: 414.7 g/mol
InChI Key: UFXFNBPHRUZBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biological and chemical experiments.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to them and disrupting their function. This compound has been shown to have inhibitory effects on various enzymes, including tyrosinase and carbonic anhydrase.
Biochemical and Physiological Effects
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide in lab experiments is its unique structure, which allows for the synthesis of various other compounds. This compound can also be used as a tool compound for studying the mechanism of action of various enzymes and proteins. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide. One area of research could focus on the synthesis of new compounds using this compound as a starting material. Another area of research could focus on the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, further research could be done to determine the toxicity of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide involves several steps. The first step involves the reaction of 5-chloropyridine-2-carbonyl chloride with thiourea to form 5-chloropyridine-2-carbonyl isothiocyanate. The second step involves the reaction of 4-ethoxyaniline with 5-chloropyridine-2-carbonyl isothiocyanate to form 4-ethoxy-N-(5-chloropyridin-2-yl)thiourea. The final step involves the reaction of 4-ethoxy-N-(5-chloropyridin-2-yl)thiourea with bromoacetyl bromide to form 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide.

Scientific Research Applications

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a starting material for the synthesis of various other compounds that can be used for drug discovery and development. It can also be used as a tool compound for studying the mechanism of action of various enzymes and proteins.

properties

Product Name

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

Molecular Formula

C15H13BrClN3O2S

Molecular Weight

414.7 g/mol

IUPAC Name

3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide

InChI

InChI=1S/C15H13BrClN3O2S/c1-2-22-12-5-3-9(7-11(12)16)14(21)20-15(23)19-13-6-4-10(17)8-18-13/h3-8H,2H2,1H3,(H2,18,19,20,21,23)

InChI Key

UFXFNBPHRUZBCS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br

Origin of Product

United States

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